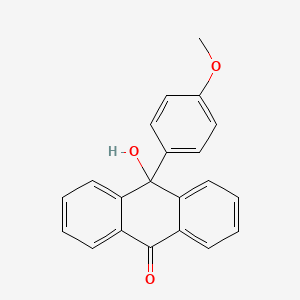
10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one is an organic compound with the molecular formula C21H16O3 It is characterized by the presence of a hydroxyl group, a methoxyphenyl group, and an anthracenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one typically involves the reaction of anthracenone derivatives with appropriate reagents to introduce the hydroxyl and methoxyphenyl groups. One common method involves the Friedel-Crafts acylation of anthracenone with 4-methoxybenzoyl chloride, followed by reduction and hydroxylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the anthracenone core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield anthracenone derivatives, while reduction of the carbonyl group can produce anthracen-9-ol derivatives.
Aplicaciones Científicas De Investigación
10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxyphenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The anthracenone core provides structural stability and facilitates specific interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
10-Hydroxy-10-phenyl-anthracen-9-one: Similar structure but lacks the methoxy group.
10-Methyl-10H-anthracen-9-one: Contains a methyl group instead of a hydroxyl group.
10-(2-Oxo-2-phenylethylidene)-10H-anthracen-9-one: Features a different substituent on the anthracenone core.
Uniqueness
10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one is unique due to the presence of both hydroxyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
57028-32-7 |
|---|---|
Fórmula molecular |
C21H16O3 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
10-hydroxy-10-(4-methoxyphenyl)anthracen-9-one |
InChI |
InChI=1S/C21H16O3/c1-24-15-12-10-14(11-13-15)21(23)18-8-4-2-6-16(18)20(22)17-7-3-5-9-19(17)21/h2-13,23H,1H3 |
Clave InChI |
NAJTYWCNKJBOBQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13800983.png)

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)
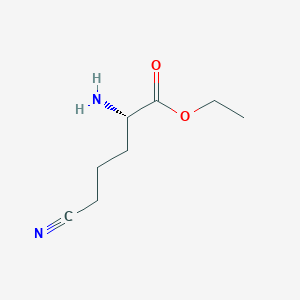

![5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13800999.png)
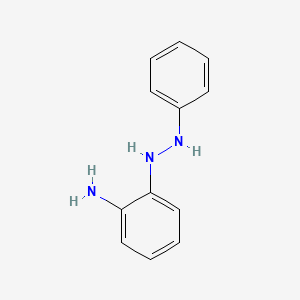
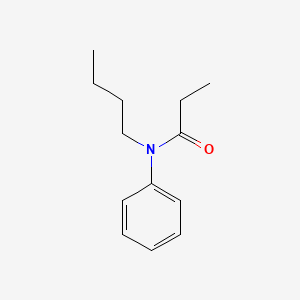
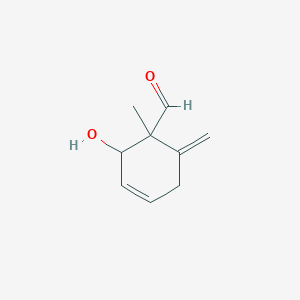
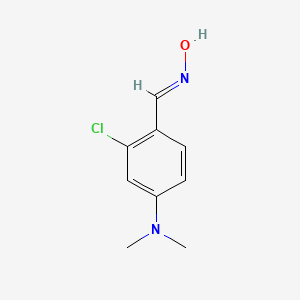

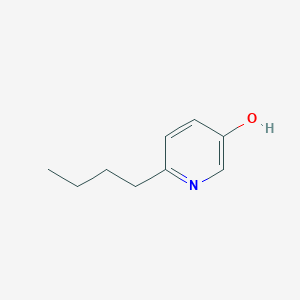
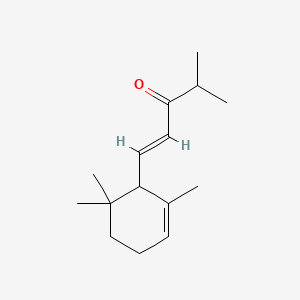
![[(Methylimino)dimethylene]bisphosphonic acid](/img/structure/B13801044.png)
